4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused thieno-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with suitable dienophiles under thermal or transition metal-catalyzed conditions . This method allows for the efficient construction of the thieno-pyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the thieno-pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a candidate for drug development due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Pyridine: A six-membered nitrogen-containing heterocycle with similar aromatic properties.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Piperidine: A saturated six-membered nitrogen heterocycle with diverse pharmacological properties.
Uniqueness: 4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its fused thieno-pyridine ring system, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific biological interactions and applications in materials science.
Properties
Molecular Formula |
C12H17NS |
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Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-(2-cyclopropylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NS/c1-2-9(1)3-4-11-10-6-8-14-12(10)5-7-13-11/h6,8-9,11,13H,1-5,7H2 |
InChI Key |
FMQIDOXIWAVOEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC2C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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